N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of thiophene derivatives typically involves reactions of thiophene-based compounds with various organic reagents. For example, novel thiophene derivatives were synthesized from reactions involving 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents . Another study reported the synthesis of N-glycosyl-thiophene-2-carboxamides, which involved the synthesis of a range of derivatives and their assay for biological effects . These methods could potentially be adapted for the synthesis of "N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-3-carboxamide."
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often confirmed using techniques such as X-ray diffraction, NMR, and mass spectrometry. For instance, the crystal structure of a pyrazole derivative was determined by single crystal X-ray diffraction studies . Similarly, the structure of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was characterized using X-ray diffraction and spectroscopic techniques . These methods would be relevant for analyzing the molecular structure of "N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-3-carboxamide."
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including cross-coupling reactions as seen in the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides . The reactivity and interaction of thiophene derivatives with other molecules can be studied using DFT calculations, as demonstrated in the analysis of N-glycosyl-thiophene-2-carboxamides and N-(thiophen-2-ylmethyl)thiophene-2-carboxamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as thermal stability, electronic structure, and nonlinear optical properties, can be studied using various analytical techniques. For example, the thermal stability of a pyrazole derivative was assessed using TG-DTG , while the electronic and nonlinear optical properties of thiophene derivatives were explored through DFT calculations . These approaches would be useful in analyzing the physical and chemical properties of "N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-3-carboxamide."
Scientific Research Applications
Synthesis and Biological Evaluation
N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-3-carboxamide, along with similar thiophene derivatives, has been synthesized and evaluated for various biological activities. These compounds have been primarily investigated for their antibacterial, antimycobacterial, and antimicrobial activities. For instance, a series of N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid demonstrated significant antibacterial and antimycobacterial activity against strains such as Staphylococcus aureus, methicillin-resistant S. aureus, Mycobacterium tuberculosis, and M. avium subsp. paratuberculosis, with some compounds showing higher activity than standard drugs like ampicillin or rifampicin (Goněc et al., 2015). Similarly, other studies have highlighted the synthesis and characterization of N-alkoxyphenyl-2-hydroxynaphthalene-1-carboxamides and their potent antimycobacterial activity against different Mycobacterium species, showcasing the structural requirements for antimicrobial efficacy (Goněc et al., 2016).
Antimicrobial Activity and Drug Design
The antimicrobial activity of thiophene derivatives has been a subject of intense study, with many compounds exhibiting significant inhibitory effects against various pathogens. For example, studies on thiophene derivatives have synthesized compounds showing promising pharmacological actions, including antimicrobial activities (Tabuuchi, 1960). Another study on N-(thiophen-2-ylmethyl)thiophene-2-carboxamide provided insights into its synthesis, antimicrobial activity, and the potential for lung cancer protein binding, emphasizing the role of molecular docking studies in understanding the mechanism of action (Cakmak et al., 2022).
Chemical Rearrangements and Biological Effects
Research on lithiated thiophenecarboxamides has unveiled interesting chemical behaviors, such as dearomatising cyclisation leading to the formation of novel compounds with potential biological activities (Clayden et al., 2004). Moreover, the exploration of thiophene-2-carboxamides in synthesizing heterocyclic compounds has contributed to the discovery of new drugs with antibiotic and antibacterial properties, showcasing the versatility of thiophene derivatives in drug synthesis and design (Ahmed, 2007).
properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c14-11(9-2-5-16-7-9)1-4-13-12(15)10-3-6-17-8-10/h2-3,5-8,11,14H,1,4H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNIGTJXWFWPFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CCNC(=O)C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.